Petunidin 3-O-galactoside chloride
Overview
Description
Petunidin 3-O-galactoside chloride is a flavonoid compound . It is an anthocyanin that commonly occurs as 3-O-glycosides in dietary sources, including fruits, seeds, and beverages . It is found in many red berries including chokeberries, Saskatoon berries, or different species of grape . It is also part of the pigments responsible for the petal colors in many flowers .
Synthesis Analysis
Petunidin belongs to a group of compounds known as anthocyanins, which are a subgroup of a larger group of compounds known as flavonoids . Structurally, anthocyanins occur as the derivatives of the 7-hydroxyflavylium cation with additional hydroxyl groups at positions 3 and 5 . Glucose, galactose, arabinose, or rutinose may be attached to aglycone through the C3 hydroxyl group in ring C .Molecular Structure Analysis
The structures of anthocyanidins, namely, cyanidin, delphinidin, pelargonidin, peonidin, malvidin, and petunidin, differ only in the number of hydroxyl and/or methoxy substituents in the phenyl or B-ring . Petunidin has a hydroxyl and methyl groups at 3′ and 5′ positions, respectively .Chemical Reactions Analysis
The metabolism of anthocyanins in the human body has been studied to clarify the reasons of their poor bioavailability and the mechanisms of their health-beneficial effects .Physical And Chemical Properties Analysis
Petunidin 3-O-galactoside chloride is a powder . It has a molecular formula of C22H23ClO12 and a molecular weight of 514.86 .Scientific Research Applications
1. Anthocyanin Research
Petunidin 3-O-galactoside chloride belongs to anthocyanins, a class of compounds known for imparting bright colors in fruits, vegetables, and flowers. Research has shown that anthocyanins, including petunidin derivatives, possess various health-promoting properties. For instance, anthocyanins are implicated in reducing coronary heart disease and have uses in antidiabetic preparations. Specifically, petunidin has been studied for its ability to stimulate insulin secretion from pancreatic β-cells, highlighting its potential in diabetes management (Jayaprakasam et al., 2005).
2. Cancer Research
Petunidin and related anthocyanidins have been examined for their effects on human cancer cell proliferation. These compounds, found in fruits and vegetables, have shown promising results in inhibiting the growth of various cancer cell lines. This research underlines the potential of petunidin 3-O-galactoside chloride in cancer prevention and therapy (Zhang et al., 2005).
3. Anti-Inflammatory Research
Studies have also explored the anti-inflammatory properties of anthocyanins. For instance, petunidin derivatives have been compared with established anti-inflammatory drugs in animal models of inflammatory bowel disease (IBD). These studies suggest that anthocyanins, including petunidin compounds, could be effective natural alternatives in managing inflammation-related conditions (Pereira et al., 2017).
4. Antimicrobial Activity
The antimicrobial properties of anthocyanins, including petunidin derivatives, have been a subject of interest. Research indicates that these compounds, particularly those derived from blueberries, exhibit activity against common pathogens like Escherichia coli. This suggests a potential role for petunidin 3-O-galactoside chloride in developing natural antimicrobial agents (Pertuzatti et al., 2016).
Future Directions
The role of petunidin in human nutrition gained importance owing to its health-promoting effects on many chronic diseases . The recent findings on the molecular mechanisms of action of petunidin in cells, pharmacological studies in animals, and clinical trials and human studies involving petunidin are highlighted . Additionally, the recent information on toxicology and safety issues, marketed products, and patents are also discussed .
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12.ClH/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22;/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27);1H/t16-,18+,19+,20-,22-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKZHMZCXXQMOX-PKHNGRKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Petunidin 3-O-galactoside chloride | |
CAS RN |
28500-02-9 | |
Record name | Petunidin 3-galactoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28500-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PETUNIDIN 3-GALACTOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CZ3BJ31ZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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